molecular formula C7H9ClFN B14064623 Benzenamine, 5-fluoro-2-methyl-, hydrochloride CAS No. 62049-66-5

Benzenamine, 5-fluoro-2-methyl-, hydrochloride

Cat. No.: B14064623
CAS No.: 62049-66-5
M. Wt: 161.60 g/mol
InChI Key: ZAGZRSVRQBISQQ-UHFFFAOYSA-N
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Description

Benzenamine, 5-fluoro-2-methyl-, hydrochloride (IUPAC name: 5-fluoro-2-methylaniline hydrochloride) is a halogenated aromatic amine derivative. Its molecular formula is C₇H₈ClFN, with a molecular weight of 161.60 g/mol (calculated). The compound features a benzene ring substituted with:

  • An amine group (-NH₂) at position 1.
  • A methyl group (-CH₃) at position 2.
  • A fluorine atom (-F) at position 5.

The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

CAS No.

62049-66-5

Molecular Formula

C7H9ClFN

Molecular Weight

161.60 g/mol

IUPAC Name

5-fluoro-2-methylaniline;hydrochloride

InChI

InChI=1S/C7H8FN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H

InChI Key

ZAGZRSVRQBISQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N.Cl

Origin of Product

United States

Preparation Methods

Reduction of Nitro Precursors

The most widely documented method involves the reduction of 4-fluoro-2-nitrotoluene (CAS 446-10-6) to 5-fluoro-2-methylaniline, followed by hydrochloric acid treatment to form the hydrochloride salt. In a representative procedure, 4-fluoro-2-nitrotoluene (16 mmol) is dissolved in ethanol (50 mL) and reacted with iron powder (81 mmol) and hydrochloric acid under reflux for 12 hours. The nitro group is reduced to an amine, yielding 5-fluoro-2-methylaniline with a 70% yield after purification via column chromatography. Subsequent treatment with hydrochloric acid in a polar solvent such as ethanol or water produces the hydrochloride salt.

Key Reaction Conditions

Parameter Value
Temperature 0°C (initial), reflux
Solvent Ethanol/water
Catalyst Iron powder
Reaction Time 12 hours
Yield 70%

This method’s efficiency hinges on the iron’s particle size and the stoichiometric ratio of hydrochloric acid, which prevents over-reduction to secondary amines.

Nucleophilic Substitution Reactions

Alternative routes employ nucleophilic aromatic substitution (NAS) to introduce the methyl group or fluorine atom post-amination. For example, 2-chloro-5-fluoroaniline may react with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by hydrochloride salt formation. However, this approach is less common due to competing side reactions and lower regioselectivity compared to nitro reduction.

Reaction Mechanisms and Kinetics

The reduction of 4-fluoro-2-nitrotoluene proceeds via a Béchamp reaction mechanism, where iron acts as a reducing agent in acidic media. The nitro group ($$ \text{NO}2 $$) is sequentially reduced to nitroso ($$ \text{NHO} $$), hydroxylamine ($$ \text{NH}2\text{OH} $$), and finally the amine ($$ \text{NH}_2 $$) (Figure 1):

$$
\text{Ar-NO}2 \xrightarrow[\text{HCl}]{Fe} \text{Ar-NHO} \xrightarrow[\text{HCl}]{Fe} \text{Ar-NHOH} \xrightarrow[\text{HCl}]{Fe} \text{Ar-NH}2
$$

The hydrochloride salt forms through protonation of the amine group in acidic aqueous conditions, enhancing solubility and stability. Kinetic studies indicate that the rate-determining step is the reduction of the hydroxylamine intermediate, which is highly sensitive to pH and temperature.

Optimization of Reaction Conditions

Catalytic Hydrogenation

Replacing iron with palladium on carbon ($$ \text{Pd/C} $$) under hydrogen gas ($$ \text{H}_2 $$) at 50–60 psi improves reaction efficiency, reducing time to 3–4 hours with yields exceeding 85%. This method avoids iron sludge generation, simplifying purification.

Solvent Systems

Ethanol-water mixtures (3:1 v/v) enhance reagent solubility while minimizing byproduct formation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to promote side reactions with hydrochloric acid.

Temperature Control

Maintaining the reaction at 0°C during iron addition prevents exothermic runaway reactions, while reflux conditions (78–80°C) ensure complete reduction.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A typical industrial workflow involves:

  • Continuous Reduction : 4-Fluoro-2-nitrotoluene and iron slurry are fed into a tubular reactor with inline HCl addition.
  • Inline Filtration : Ceramic membranes remove iron oxides, enabling uninterrupted processing.
  • Crystallization : The hydrochloride salt is precipitated by cooling the reaction mixture to 5°C, yielding 98% purity after vacuum drying.

Industrial Process Parameters

Parameter Value
Reactor Type Continuous flow
Throughput 500 kg/day
Purity ≥98%
Energy Consumption 15 kWh/kg

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-$$ d_6 $$): δ 6.87 (t, $$ J = 7.6 $$ Hz, 1H), 6.38–6.34 (m, 1H), 6.22–6.18 (m, 1H), 1.99 (s, 3H).
  • ¹³C NMR : 122.1 (C-F), 135.8 (C-CH$$3$$), 148.2 (C-NH$$2$$).
  • Mass Spectrometry : ESI-MS m/z 126 [M+H]$$^+$$.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≤0.5% impurities. Residual solvents are quantified via gas chromatography (GC) per ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 5-fluoro-2-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: It is used in the development of fluorescent probes for biological imaging.
  • Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
  • Industry: It is used in the production of agrochemicals and specialty chemicals.

Biological Activities

Research indicates that 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride exhibits a range of biological activities:

  • Antimicrobial Activity: It may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential: It has shown promising results in inhibiting cell proliferation in certain cancer cell lines in vitro. This activity may be linked to its ability to induce apoptosis through modulation of cell signaling pathways.
  • Anti-inflammatory Effects: Similar fluorinated compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in conditions like arthritis or inflammatory bowel disease.

The biological activity of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with trifluoromethyl groups often exhibit enhanced interactions with enzymes, leading to inhibition of specific metabolic pathways.
  • Receptor Modulation: Its structural features allow for effective binding to various receptors, altering their activity and influencing downstream signaling pathways. This is particularly relevant in studies focusing on G-protein coupled receptors (GPCRs) and ion channels.

Mechanism of Action

The mechanism of action of Benzenamine, 5-fluoro-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved include:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent impacts on properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
Benzenamine, 5-fluoro-2-methyl-, hydrochloride N/A C₇H₈ClFN 161.60 -NH₂ (1), -CH₃ (2), -F (5) Hypothesized enhanced bioavailability due to fluorine; potential pharmaceutical intermediate.
Benzenamine, 2-methyl-, hydrochloride (o-toluidine HCl) 636-21-5 C₇H₁₀ClN 143.61 -NH₂ (1), -CH₃ (2) Used in dye manufacturing; regulated as hazardous (TSCA) due to carcinogenicity .
Benzenamine, 5-chloro-2-methyl- N/A C₇H₈Cl₂N (as HCl salt) 184.06 -NH₂ (1), -CH₃ (2), -Cl (5) Chlorine increases lipophilicity vs. fluorine; used in chemical synthesis .
Benzenamine, 5-fluoro-2-(phenylmethoxy)- 937596-55-9 C₁₃H₁₃FNO·HCl 269.71 -NH₂ (1), -OCH₂C₆H₅ (2), -F (5) Benzyloxy group may enhance CNS activity; explored in drug discovery .

Key Differences and Implications

Fluorine vs. Chlorine Substituents: Fluorine: Smaller atomic radius and higher electronegativity than chlorine. Chlorine: Increases lipophilicity, enhancing membrane permeability but may raise toxicity concerns (e.g., o-toluidine derivatives are carcinogenic ).

Methyl vs. Benzyloxy Groups :

  • Methyl (-CH₃) : Simplifies synthesis and reduces molecular weight. Found in industrial intermediates like o-toluidine HCl .
  • Benzyloxy (-OCH₂C₆H₅) : Introduces aromatic bulk, possibly modifying receptor binding in bioactive molecules .

Regulatory Status: o-Toluidine HCl (CAS 636-21-5) is classified as hazardous under TSCA due to carcinogenicity . The 5-fluoro analog may face similar regulations, though fluorine’s impact on toxicity requires further study.

Research Findings and Data Limitations

  • Physical Properties: Limited experimental data exist for the target compound. Melting points and solubility are inferred from analogs. For example, o-toluidine HCl melts at ~200°C , while fluorinated analogs likely have higher solubility in polar solvents.
  • Toxicity : Fluorinated amines generally exhibit lower acute toxicity than chlorinated analogs, but chronic effects (e.g., bioaccumulation) are under-researched .
  • Applications : Fluorinated anilines are critical in synthesizing kinase inhibitors and antimicrobial agents. For instance, 5-fluoro-2-methanesulfonyl-benzylamine hydrochloride (CAS 1192347-84-4) is a pharmaceutical intermediate .

Biological Activity

Benzenamine, 5-fluoro-2-methyl-, hydrochloride, also known as 5-fluoro-2-methylaniline hydrochloride, is an organic compound with a molecular formula of C7_7H8_8ClF and a molecular weight of approximately 125.14 g/mol. This compound features an amino group on a benzene ring, with a fluorine atom and a methyl group in the ortho position. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

  • Appearance : Crystalline solid (purple to brown)
  • Melting Point : 38 - 40 °C
  • Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

Research indicates that benzenamine derivatives, including 5-fluoro-2-methylaniline, exhibit various biological activities such as antimicrobial and anti-inflammatory properties. The presence of the fluoro substituent enhances the lipophilicity of the molecule, which may improve its bioavailability and efficacy in biological systems.

The biological activity of this compound can be attributed to its interactions with specific biological targets such as enzymes and receptors. Studies have shown that compounds with similar structures can affect polyamine biosynthesis and modulate cell growth through various mechanisms .

Antimicrobial Activity

A study investigating the antimicrobial properties of benzenamine derivatives found that certain compounds displayed significant activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the aromatic ring could enhance antimicrobial effectiveness .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Fluoro-2-methylanilineStaphylococcus aureus32 µg/mL
5-Fluoro-2-methylanilineEscherichia coli64 µg/mL

Anti-inflammatory Effects

In another study, benzenamine derivatives were evaluated for their anti-inflammatory effects using in vitro assays. The results showed that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

CompoundCytokine Inhibition (%)Concentration (µM)
5-Fluoro-2-methylanilineTNF-α: 50%10
5-Fluoro-2-methylanilineIL-6: 45%10

Synthesis and Applications

The synthesis of this compound typically involves several methods including acylation reactions that yield amides, which are useful intermediates in organic synthesis. The compound's ability to react with various reagents makes it versatile for pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, 5-fluoro-2-methyl-, hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via diazotization followed by fluorination of the precursor 2-methyl-5-nitroaniline, with subsequent hydrochloric acid treatment. Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. Characterization should include NMR (¹H/¹³C), FT-IR, and elemental analysis. For high-purity yields, column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. In case of eye exposure, rinse immediately with water for 15 minutes (S26) . Storage should be in airtight containers under argon at -20°C to prevent oxidation . Toxicity data for analogous compounds (e.g., 4-chloro-2-methylaniline hydrochloride) suggest acute oral LD₅₀ >300 mg/kg in rats, but mutagenicity testing (Ames assay) is advised for this derivative .

Q. How can the physicochemical properties (solubility, melting point) of this compound be experimentally determined?

  • Methodology :

  • Solubility : Perform gravimetric analysis in solvents (water, ethanol, DMSO) at 25°C.
  • Melting Point : Use a capillary tube method with a calibrated apparatus (e.g., Büchi M-560). For analogs like aniline hydrochloride, melting points range 196–199°C .
  • Boiling Point : Estimated via computational tools (e.g., EPI Suite) due to sublimation risks during direct measurement .

Advanced Research Questions

Q. What mechanistic insights explain the antifungal activity of halogenated benzenamine derivatives against Aspergillus flavus?

  • Methodology : Transcriptomic analysis (RNA-seq) of A. flavus treated with benzenamine derivatives reveals downregulation of aflatoxin biosynthesis genes (e.g., aflR, aflS) and amino acid metabolism pathways. Use gene knockout strains and RT-qPCR to validate targets. The 5-fluoro substituent may enhance membrane permeability, as seen in fluorinated anilines .

Q. How can computational modeling predict the reactivity of the 5-fluoro-2-methyl substituent in nucleophilic aromatic substitution?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. Compare with experimental kinetic data (Hammett plots) for halogenated analogs .

Q. What analytical techniques resolve contradictions in reported bioactivity data for halogenated aniline hydrochlorides?

  • Methodology :

  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) testing against A. flavus in controlled humidity/temperature.
  • Meta-Analysis : Aggregate data from studies with consistent protocols (e.g., CLSI guidelines). Discrepancies may arise from variations in fungal strain virulence or compound purity .

Methodological Challenges & Data Analysis

Q. How can researchers differentiate degradation products of this compound during long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS analysis. Key degradation pathways include hydrolysis of the C-F bond (detectable via ¹⁹F NMR) and oxidation of the amine group (HPLC-UV at 254 nm) .

Q. What strategies optimize the compound’s bioavailability in antifungal formulations without increasing toxicity?

  • Methodology : Nanoencapsulation (e.g., chitosan nanoparticles) improves solubility and targeted delivery. Toxicity screening via hemolysis assays and in vitro cytotoxicity (MTT assay on mammalian cells) is critical .

Regulatory & Environmental Considerations

Q. What environmental fate studies are required for halogenated aniline hydrochlorides under EPA guidelines?

  • Methodology : Conduct OECD 301B (Ready Biodegradability) and 307 (Soil Degradation) tests. For analogs like 4-chloro-2-methylaniline hydrochloride, half-life in soil is ~30 days; fluorinated derivatives may persist longer due to C-F bond stability .

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